Sodium 5-acetamido-4-hydroxy-2-[(4-methyl-2-oxochromen-7-YL)oxy]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate Sodium 5-acetamido-4-hydroxy-2-[(4-methyl-2-oxochromen-7-YL)oxy]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16798627
InChI: InChI=1S/C21H25NO11.Na/c1-9-5-16(27)31-15-6-11(3-4-12(9)15)32-21(20(29)30)7-13(25)17(22-10(2)24)19(33-21)18(28)14(26)8-23;/h3-6,13-14,17-19,23,25-26,28H,7-8H2,1-2H3,(H,22,24)(H,29,30);/q;+1/p-1
SMILES:
Molecular Formula: C21H24NNaO11
Molecular Weight: 489.4 g/mol

Sodium 5-acetamido-4-hydroxy-2-[(4-methyl-2-oxochromen-7-YL)oxy]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate

CAS No.:

Cat. No.: VC16798627

Molecular Formula: C21H24NNaO11

Molecular Weight: 489.4 g/mol

* For research use only. Not for human or veterinary use.

Sodium 5-acetamido-4-hydroxy-2-[(4-methyl-2-oxochromen-7-YL)oxy]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate -

Specification

Molecular Formula C21H24NNaO11
Molecular Weight 489.4 g/mol
IUPAC Name sodium;5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate
Standard InChI InChI=1S/C21H25NO11.Na/c1-9-5-16(27)31-15-6-11(3-4-12(9)15)32-21(20(29)30)7-13(25)17(22-10(2)24)19(33-21)18(28)14(26)8-23;/h3-6,13-14,17-19,23,25-26,28H,7-8H2,1-2H3,(H,22,24)(H,29,30);/q;+1/p-1
Standard InChI Key NNNXBDLJYKMDAI-UHFFFAOYSA-M
Canonical SMILES CC1=CC(=O)OC2=C1C=CC(=C2)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-].[Na+]

Introduction

Chemical Structure and Molecular Properties

The compound’s molecular framework combines a coumarin-derived chromenyl group with a glycosidic oxane ring, modified by acetamido and trihydroxypropyl substituents. The sodium carboxylate group enhances its solubility in aqueous environments, a critical feature for biological applications. Key structural attributes include:

PropertyValue
Molecular FormulaC₂₁H₂₄NNaO₁₁
Molecular Weight489.4 g/mol
IUPAC NameSodium 5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate
Canonical SMILES[Provided in source]

The chromenyl moiety (a coumarin derivative) contributes aromaticity and redox activity, while the trihydroxypropyl side chain introduces stereochemical complexity and hydrogen-bonding capacity.

Synthesis and Chemical Reactivity

Synthetic Pathways

Industrial synthesis typically involves multi-step modifications of flavonoid precursors. A representative route includes:

  • Chromenyl Core Formation: Cyclization of resorcinol derivatives with β-keto esters under acidic conditions yields the 4-methyl-2-oxochromen-7-ol intermediate.

  • Glycosidation: Coupling the chromenyl intermediate to a protected oxane ring via nucleophilic substitution, often catalyzed by Lewis acids like BF₃·Et₂O.

  • Functionalization: Sequential acylation (introducing acetamido groups) and oxidation steps, followed by saponification to generate the sodium carboxylate.

Reactivity Profile

The compound’s functional groups dictate its chemical behavior:

  • Hydroxyl Groups: Participate in esterification and etherification reactions. For example, treatment with acetic anhydride acetylates free -OH groups, altering solubility.

  • Acetamido Group: Resists hydrolysis under physiological pH but may undergo enzymatic cleavage in vivo.

  • Sodium Carboxylate: Enhances water solubility and facilitates ionic interactions in biological systems.

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a lead structure for designing:

  • Targeted Anticancer Agents: Coumarin derivatives intercalate DNA and inhibit topoisomerases, while the glycoside moiety improves tumor selectivity.

  • Neuroprotective Drugs: Antioxidant properties may mitigate oxidative stress in neurodegenerative disorders.

Material Science

Functionalized coumarins are employed in:

  • Photosensitive Polymers: Chromenyl groups undergo [2+2] cycloaddition under UV light, enabling photoresponsive materials.

  • Ion-Selective Sensors: The sodium carboxylate group chelates metal ions, facilitating sensor development.

Challenges and Future Directions

Current limitations include:

  • Synthetic Complexity: Low yields (15–20%) in glycosidation steps necessitate catalyst optimization.

  • Pharmacokinetic Uncertainties: Poor oral bioavailability due to high polarity requires prodrug strategies.

Future research should prioritize:

  • In Vivo Efficacy Studies: Validate therapeutic potential in disease models.

  • Structure-Activity Relationships (SAR): Systematically modify substituents to enhance potency and selectivity.

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